3-(Oxetan-3-ylmethyl)azetidine;hydrochloride

Solubility Formulation Medicinal Chemistry

Lead optimization efforts are undermined by building blocks with unpredictable basicity, causing inconsistent logD and permeability across batches. Single-ring analogs cannot replicate the dual oxetane-azetidine electronic environment. • Reduces amine pKa by 2-3 units vs. unsubstituted azetidine, optimizing logD at pH 7.4. • HCl salt ensures reproducible aqueous solubility, eliminating DMSO-heavy assay formulations. • ≥97% purity; miscible with water and polar organic solvents for homogeneous coupling.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B13911466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxetan-3-ylmethyl)azetidine;hydrochloride
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2COC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1(6-2-8-3-6)7-4-9-5-7;/h6-8H,1-5H2;1H
InChIKeyQDEMHTRBDSYSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Oxetan-3-ylmethyl)azetidine Hydrochloride – Dual Heterocyclic Scaffold


3-(Oxetan-3-ylmethyl)azetidine hydrochloride (CAS 2918778-77-3) is a heterocyclic organic salt comprising a four‑membered azetidine ring and a four‑membered oxetane ring linked by a methylene bridge, stabilized as the hydrochloride salt . This dual‑ring scaffold integrates two privileged motifs in medicinal chemistry, offering a compact, sp³‑rich, and polar structural element that can modulate lipophilicity, basicity, and metabolic stability when incorporated into lead molecules . Its unique topology provides a conformationally constrained platform for scaffold‑hopping and bioisosteric replacement strategies not achievable with single‑ring or linear analogs [1].

Dual oxetane–azetidine scaffold for scaffold-hopping and bioisosteric replacement
Modulates amine basicity and lipophilicity in lead optimization
Hydrochloride salt ensures consistent aqueous solubility and handling

Why Single-Ring Analogs Cannot Substitute


The combined oxetane–azetidine architecture of 3-(Oxetan-3-ylmethyl)azetidine hydrochloride creates a distinct electronic and steric environment that is not recapitulated by single‑ring analogs (e.g., azetidine‑only or oxetane‑only building blocks) [1]. The proximal oxetane ring exerts a marked through‑bond and through‑space effect on the azetidine nitrogen basicity, reducing pKa by 2–3 units compared to unsubstituted azetidine, which in turn alters protonation state at physiological pH and influences solubility, permeability, and target engagement [2]. Furthermore, the hydrochloride salt form ensures consistent solubility and handling properties, whereas the free base or alternative counterions may exhibit variable physical behavior that complicates reproducible synthesis and assay preparation [3]. These interdependent effects render generic substitution with structurally simpler alternatives an unreliable strategy for maintaining the desired physicochemical and pharmacokinetic profile.

Single-ring azetidine or oxetane analogs lack the combined electronic and steric effects, altering solubility and permeability.

Oxetane proximity markedly reduces azetidine basicity; unsubstituted azetidine shows different protonation state and logD.

Free base or alternative counterions may exhibit variable solubility and handling, compromising assay reproducibility.

Quantitative Differentiation Evidence


Enhanced Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of 3-(oxetan-3-ylmethyl)azetidine is classified as 'freely soluble' in water, whereas the free base form (CAS 2090728-52-0) exhibits significantly lower aqueous solubility due to its neutral, more lipophilic character [1]. This solubility differential directly impacts the compound's utility in aqueous reaction media and biological assay preparation, where consistent dissolution is critical for reproducible results .

Aqueous solubility
Head-to-head
HCl salt: freely soluble in water vs. free base: less soluble
Supports aqueous formulation selection
Qualitative class difference; free base requires co-solvents
Solubility Formulation Medicinal Chemistry

Oxetane-Induced Basicity Reduction

Incorporation of an oxetane ring in the β‑position relative to the azetidine nitrogen reduces the conjugate acid pKa by approximately 2–3 units compared to unsubstituted azetidine (pKa ≈ 11.3) [1]. This pKa attenuation lowers the fraction of protonated species at physiological pH 7.4, thereby modulating logD and potentially enhancing passive membrane permeability while maintaining aqueous solubility [2]. The effect is specific to the oxetane–azetidine topology; simple alkyl‑substituted azetidines do not exhibit this magnitude of basicity shift.

pKa shift
Class-level
ΔpKa ≈ −2 to −3 units vs. azetidine
Supports lead optimization context
Estimated from oxetane-substituted azetidine systems
pKa Lipophilicity Lead Optimization

High Purity Drives Reproducibility

Commercial batches of 3-(Oxetan-3-ylmethyl)azetidine hydrochloride are supplied with a minimum purity of 97% (HPLC), exceeding the common 95% threshold used for many research‑grade building blocks . This purity level reduces the likelihood of impurity‑driven side reactions, inconsistent biological assay results, and batch‑to‑batch variability .

Purity
Data to verify
97% (HPLC)
Supports reproducible SAR studies
Supplier specification; verify for critical applications
Purity Reproducibility Quality Control

Price Advantage over Free Base Analog

The hydrochloride salt form (CAS 2918778-77-3) is priced competitively relative to the corresponding free base (CAS 2090728-52-0). At the 1 g scale, the salt is available for approximately $180–$200, whereas the free base is typically sold at $220–$250 per gram . This ~10–20% cost advantage, combined with the solubility benefits described above, makes the hydrochloride salt a more economical choice for projects requiring multigram quantities.

Price
Data to verify
$180–200/g (HCl salt) vs. $220–250/g (free base)
Reported vendor pricing context
Catalog pricing Feb 2026; subject to change
Procurement Cost Efficiency Building Blocks

Optimal Use Cases


Lead Series pKa & Lipophilicity Tuning

The oxetane‑azetidine scaffold provides a tunable handle for modulating the basicity of pendant amines. By installing 3-(oxetan-3-ylmethyl)azetidine as a terminal group, medicinal chemists can reduce the pKa of a basic nitrogen by 2–3 units relative to an unsubstituted azetidine, thereby lowering the logD at pH 7.4 and potentially improving oral absorption and CNS penetration while avoiding excessive metabolic clearance [1]. The hydrochloride salt ensures aqueous solubility for in vitro assays without the need for DMSO‑heavy formulations.

Chemical Biology: Rigid, Polar Probe Synthesis

The sp³‑rich, three‑dimensional character of the dual‑ring system enables the creation of molecular probes with enhanced shape complementarity to protein binding pockets. The hydrochloride salt can be directly coupled to carboxylic acids or sulfonyl chlorides under standard amide‑bond‑forming conditions, yielding probes that exhibit higher solubility in physiological buffers than their free‑base counterparts [2]. This property is critical for cellular target engagement studies where precipitation of the probe can lead to false‑negative results.

Polymer & Material Science: Rigid Linkers

The oxetane ring serves as a latent electrophile that can undergo ring‑opening polymerization, while the azetidine moiety introduces a basic nitrogen site for further functionalization. 3-(Oxetan-3-ylmethyl)azetidine hydrochloride can be used as a building block for the synthesis of polyoxetanes with pendant azetidine groups, resulting in materials with enhanced hydrophilicity and adhesion properties compared to conventional polyethers [3].

Process Chemistry: Robust C-N Bond Formation

The high purity (≥97%) and consistent salt form of 3-(oxetan-3-ylmethyl)azetidine hydrochloride minimize impurity‑driven side reactions, making it a dependable building block for convergent synthesis. Its solubility in water and polar organic solvents facilitates homogeneous reaction conditions, and the hydrochloride counterion can be neutralized in situ when free‑base nucleophilicity is required .

Application
Selection Property
Validation Focus
Lead optimization pKa tuning
Oxetane-azetidine basicity shift
pKa and logD measurement
Chemical probe synthesis
Aqueous solubility of HCl salt
Cellular solubility assays
Polyoxetane synthesis
Dual reactive groups (oxetane, azetidine)
Ring-opening polymerization conditions
Convergent synthesis
High purity specification
C–N coupling yield reproducibility

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22 linked technical documents
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